molecular formula C18H13F3N4O4S2 B11552486 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-[(trifluoroacetyl)amino]benzamide

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-[(trifluoroacetyl)amino]benzamide

Cat. No.: B11552486
M. Wt: 470.4 g/mol
InChI Key: UONIUEMWTICDAM-UHFFFAOYSA-N
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Description

N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE typically involves multiple steps. One common method involves the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid . This reaction yields 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides, which can then be treated with silver nitrate in ethanol-DMF to form the corresponding silver salts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include phenylhydrazine, silver nitrate, sodium methoxide, and various solvents such as ethanol and DMF . Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include pyrazole-3-carboxamides and their corresponding silver and sodium salts . These products have been studied for their biological activities, including analgesic, anti-inflammatory, and antimicrobial properties .

Scientific Research Applications

N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is unique due to the presence of the trifluoroacetamido group, which enhances its chemical stability and biological activity

Properties

Molecular Formula

C18H13F3N4O4S2

Molecular Weight

470.4 g/mol

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]benzamide

InChI

InChI=1S/C18H13F3N4O4S2/c19-18(20,21)16(27)24-13-3-1-2-11(10-13)15(26)23-12-4-6-14(7-5-12)31(28,29)25-17-22-8-9-30-17/h1-10H,(H,22,25)(H,23,26)(H,24,27)

InChI Key

UONIUEMWTICDAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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